MFCD03964487
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03964487 is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique combination of a thienyl group, a triazolobenzothiazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD03964487 typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienyl Intermediate: The starting material, 3-cyano-4,5-dimethylthiophene, is synthesized through a series of reactions involving nitration, reduction, and alkylation.
Synthesis of the Triazolobenzothiazole Moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolobenzothiazole ring system.
Coupling Reaction: The thienyl intermediate is then coupled with the triazolobenzothiazole moiety using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD03964487 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted acetamides.
Scientific Research Applications
MFCD03964487 has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Research: It is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Mechanism of Action
The mechanism of action of MFCD03964487 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. The triazolobenzothiazole moiety is particularly important for binding interactions, while the thienyl and acetamide groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
MFCD03964487: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific electronic and steric properties. This makes it a valuable compound for targeted drug design and materials science applications.
Properties
Molecular Formula |
C17H13N5OS3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H13N5OS3/c1-9-10(2)25-15(11(9)7-18)19-14(23)8-24-16-20-21-17-22(16)12-5-3-4-6-13(12)26-17/h3-6H,8H2,1-2H3,(H,19,23) |
InChI Key |
SHNUEAMUNBINOX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.